molecular formula C16H17NO2S B2914955 N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide CAS No. 1234887-12-7

N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2914955
CAS No.: 1234887-12-7
M. Wt: 287.38
InChI Key: FITNXXRDHBAYIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide involves several steps. Researchers have explored various synthetic routes, including condensation reactions , cyclization , and functional group transformations . Detailed synthetic protocols can be found in relevant literature .

Scientific Research Applications

Metabolic Pathways and Anti-inflammatory Activity

  • Metabolic Pathways of Related Compounds : A study on KRO-105714, a compound similar to N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide, identified its metabolites in human liver microsomes. This compound, a 2,4,5-trisubstituted 1,3-thiazole derivative, showed anti–atopic dermatitis activity through the robust suppression of the sphingosylphosphorylcholine receptor. The study highlighted the importance of metabolic pathways in understanding the efficacy and safety of therapeutic agents (Song et al., 2014).

Analytical Chemistry and Drug Detection

  • Analytical Profiling of Analogues : Research on 2-Methiopropamine, a thiophene analogue of methamphetamine, showcased the potential of studying analogues of this compound. It emphasized the importance of analytical profiling for understanding the metabolism and detectability of such compounds, which is crucial in pharmacology and toxicology (Welter et al., 2013).

Pharmacological Research

  • Antitumor Properties : A study on cyclopropylpyrroloindole antibiotics, which are structurally related to this compound, revealed their potential in forming interstrand DNA cross-links in tumor cells. This suggests possible applications in cancer therapy (Składanowski et al., 2001).

Chemical Synthesis and Molecular Structure

  • Synthesis and Structural Studies : Research into the synthesis and structure of benzamide derivatives, including those with thiophene analogues, contributes significantly to the development of new compounds with potential pharmacological applications. These studies provide insights into molecular properties and reactivity, which are critical for drug design and development (Wang et al., 2008).

Properties

IUPAC Name

N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-15-4-2-3-13(9-15)16(18)17(14-5-6-14)10-12-7-8-20-11-12/h2-4,7-9,11,14H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITNXXRDHBAYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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